molecular formula C21H21N3O6S B2940054 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide CAS No. 922123-53-3

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide

カタログ番号: B2940054
CAS番号: 922123-53-3
分子量: 443.47
InChIキー: KAAZSIJURLSYBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 5 and a 4-tosylbutanamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocycle known for metabolic stability and bioisosteric properties, while the benzodioxole group may enhance lipophilicity and receptor binding. The tosyl (p-toluenesulfonyl) group in the butanamide chain likely influences solubility and pharmacokinetic behavior .

特性

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-14-4-7-16(8-5-14)31(26,27)10-2-3-19(25)22-21-24-23-20(30-21)12-15-6-9-17-18(11-15)29-13-28-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAZSIJURLSYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

It is suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines. This suggests that the compound might interact with its targets to disrupt normal cell functions, leading to cell death.

Result of Action

The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines. This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for antitumor therapies.

生物活性

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide can be represented as follows:

Molecular Formula C19H20N2O5S\text{Molecular Formula }C_{19}H_{20}N_2O_5S

This compound features a benzo[d][1,3]dioxole moiety, which is known for its various biological activities. The oxadiazole ring is often associated with antimicrobial and anticancer properties.

Antitumor Activity

Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antitumor activity. For instance, a series of N-aryl derivatives were synthesized and tested against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Some compounds showed potent growth inhibition with IC50 values below 5 μM. Specifically:

  • Compound C27 : IC50 = 2.07 ± 0.88 μM (HeLa), 3.52 ± 0.49 μM (A549)
  • Compound C7 : IC50 = 2.06 ± 0.09 μM (A549)
  • Compound C16 : IC50 = 2.55 ± 0.34 μM (MCF-7) .

These findings suggest that the structural features of the compound may enhance its interaction with cellular targets involved in tumor growth.

Antimicrobial Activity

The compound's oxadiazole component is linked to antimicrobial properties. Studies have shown that similar oxadiazole derivatives can inhibit the growth of various bacterial strains. For example, compounds related to oxadiazoles have been tested against Mycobacterium tuberculosis with promising results, indicating potential for treating drug-resistant strains .

The mechanisms underlying the biological activities of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds containing oxadiazole can inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been observed in similar compounds.
  • Disruption of Cellular Membranes : Antimicrobial effects may arise from the disruption of bacterial cell membranes by these compounds.

Study 1: Antitumor Evaluation

In a comprehensive study evaluating a series of benzo[d][1,3]dioxole derivatives for antitumor activity, researchers synthesized multiple compounds and assessed their efficacy against tumor cell lines. The results indicated that modifications to the benzo[d][1,3]dioxole scaffold significantly influenced biological activity.

CompoundCell LineIC50 (μM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of related oxadiazole compounds against M. tuberculosis showed significant inhibition with minimum inhibitory concentrations (MIC) ranging from 25–50 μg/mL for the most active derivatives .

類似化合物との比較

Target Compound vs. Thiazole-Based Analogues

  • Target : The 1,3,4-oxadiazole core is electron-deficient, favoring π-π stacking interactions and resistance to metabolic oxidation.
  • Compounds: (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate: Contains a thiazole ring fused with imidazolidinone and oxazolidine systems. Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate: Features a thiazole-ureido linkage, which may improve cellular permeability due to increased polarity .

Key Insight : Oxadiazoles generally exhibit superior metabolic stability, whereas thiazoles may provide stronger target engagement through hydrogen bonding .

2.2 Substituent Analysis

Benzo[d][1,3]dioxole-Containing Analogues

  • Target Compound : The benzodioxole group is linked via a methylene bridge to the oxadiazole, optimizing steric bulk without compromising aromatic interactions.
  • Compound : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide: Substitutes benzodioxole with a cyclopropanecarboxamide-thiazole system. The strained cyclopropane ring may enhance rigidity and selectivity for planar binding pockets, but synthetic complexity increases .

Tosyl vs. Acyl Groups

  • The 4-tosylbutanamide in the target compound introduces a sulfonamide group, which improves aqueous solubility and stability against esterase degradation compared to acylated analogues (e.g., 4-methylbenzoyl in ) .

Inferred Activity

  • Compounds: Thiazole-imidazolidinone hybrids are reported in antiviral and anticancer research, leveraging dual heterocyclic motifs for multi-target inhibition .

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A Compound
Core Heterocycle 1,3,4-Oxadiazole Thiazole/Oxazolidine/Imidazolidinone Thiazole/Cyclopropane
Key Substituent 4-Tosylbutanamide Benzyl/Isopropyl 4-Methylbenzoyl
Solubility Moderate (sulfonamide) Low (lipophilic substituents) Low (acyl group)
Synthetic Complexity Moderate High High

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。